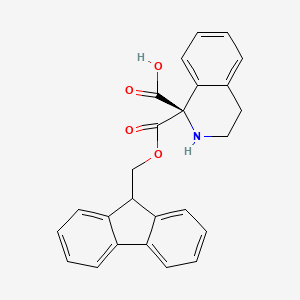

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected tetrahydroisoquinoline (THIQ) derivative featuring a carboxylic acid group at the 1-position of the heterocyclic ring. The Fmoc group serves as a temporary protecting group for amines, making this compound a critical intermediate in solid-phase peptide synthesis (SPPS) . Its stereochemistry (R-configuration) influences its conformational stability and reactivity during coupling reactions. The molecular formula is C25H21NO4, with a molecular weight of 399.44 g/mol, and it is typically stored under inert, dark conditions to prevent degradation .

Properties

CAS No. |

204317-98-6 |

|---|---|

Molecular Formula |

C25H21NO4 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(1R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-isoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C25H21NO4/c27-23(28)25(22-12-6-1-7-16(22)13-14-26-25)24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,26H,13-15H2,(H,27,28)/t25-/m1/s1 |

InChI Key |

YXSDSRVQUHNGKD-RUZDIDTESA-N |

SMILES |

C1CNC(C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Isomeric SMILES |

C1CN[C@](C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Biological Activity

(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of tetrahydroisoquinoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a chiral center and is synthesized through various methods that emphasize enantioselectivity. Recent studies have highlighted an effective synthetic route using D-amino acid oxidase from Fusarium solani, which allows for high enantiomeric excess and yields of the desired product . The synthesis involves the coupling of a fluorenylmethoxycarbonyl (Fmoc) group with a tetrahydroisoquinoline backbone, resulting in a compound that is structurally complex yet amenable to further functionalization.

Anticancer Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and death .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Apoptosis induction via caspase activation |

| Study B | HeLa | 8.0 | Cell cycle arrest in G2/M phase |

| Study C | A549 | 15.0 | Inhibition of PI3K/Akt pathway |

Neuroprotective Effects

Tetrahydroisoquinolines have also been investigated for their neuroprotective effects. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Preliminary findings indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It has been shown to influence key signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.

- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) levels within cells, this compound may promote apoptosis in cancer cells while providing neuroprotective effects through preconditioning mechanisms.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : In a preclinical model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Case Study 2 : A study on neuroprotection demonstrated that treatment with this compound improved cognitive function in animal models subjected to oxidative stress.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several synthetic routes. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's stability and solubility, facilitating its use in organic synthesis. The Fmoc group serves as a protecting group that allows for selective modifications of other functional groups during chemical reactions.

Synthetic Approaches:

- Chemoenzymatic Methods: Recent studies have demonstrated effective methods for synthesizing enantiomerically pure tetrahydroisoquinoline carboxylic acids using enzymatic resolutions that yield high enantiomeric excess (ee) values .

- Pomeranz–Fritsch–Bobbitt Cyclization: This approach has been utilized to construct complex tetrahydroisoquinoline frameworks, showcasing the versatility of the compound in synthetic organic chemistry .

Biological Activities

The biological activities of this compound are under extensive investigation. The compound is part of a larger class of tetrahydroisoquinoline derivatives known for their diverse pharmacological properties.

Potential Biological Activities:

- Anticancer Properties: Research indicates that tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells and inhibit anti-apoptotic proteins such as Bcl-2. Compounds similar to (R)-1 have shown promising results in binding assays against Bcl-2 and Mcl-1 proteins .

- Neuroactive Effects: Given its structural similarity to neurotransmitters and alkaloids, this compound may exhibit neuroactive properties that warrant further exploration in neuropharmacology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fmoc-Protected Tetrahydroisoquinoline Derivatives

(a) Positional Isomers and Substituent Variations

- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (CAS 136030-33-6) Key Difference: The carboxylic acid group is at the 3-position instead of the 1-position. Molecular Weight: 399.44 g/mol (identical to the R-enantiomer) .

- Impact: Modifies solubility (logP) and interaction with resin in SPPS. Molecular Weight: 399.45 g/mol .

(b) Substituent Modifications

- (1R)-6-Hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Key Difference: Hydroxy and methoxy substituents at positions 6 and 7; lacks Fmoc protection. Impact: Enhanced polarity may reduce membrane permeability in pharmacological applications. Historical studies show such substituents decrease toxicity in THIQ derivatives .

Non-THIQ Fmoc-Protected Heterocycles

- FMOC-1,2,5,6-Tetrahydropyridine-4-carboxylic Acid (CAS 1185295-07-1) Key Difference: Six-membered tetrahydropyridine ring instead of fused THIQ. Molecular Weight: 349.38 g/mol .

- 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid (CAS 2225144-44-3) Key Difference: Tetrahydroquinoline core (benzene fused to piperidine) vs. THIQ (benzene fused to pyrrolidine). Impact: Altered ring strain and electronic properties influence coupling efficiency in SPPS .

Pharmacologically Active THIQ Derivatives

- 1-Methyl-3,4-dihydroisoquinoline Derivatives (Historical Study) Key Difference: Lack of Fmoc protection and presence of methyl/alkoxy groups. Impact: Quaternary salts show higher toxicity than secondary amines. Methoxy/hydroxy groups at positions 6 and 7 reduce toxicity but retain pressor (blood pressure-raising) effects .

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Synthetic Route Overview

The synthesis generally involves three key steps:

Starting Material Selection and Chirality Control: The precursor is typically the (R)-enantiomer of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid or its derivatives, ensuring the desired stereochemistry.

Protection of the Amino Group with the Fluorenylmethoxycarbonyl (Fmoc) Group: The amino group is protected by reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which facilitates peptide coupling and purification.

Purification and Characterization: The product is purified by chromatographic techniques and characterized by NMR, HRMS, and other spectroscopic methods.

Detailed Preparation Procedure

Protection of the Amino Group via Fmoc-Cl

The (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is dissolved in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

A base such as sodium carbonate or triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is added dropwise at low temperature (0–5 °C) to minimize side reactions.

The reaction mixture is stirred for several hours (typically 2–12 hours) at room temperature or slightly elevated temperature to ensure complete conversion.

After completion, the reaction mixture is washed with aqueous solutions to remove inorganic salts and unreacted reagents.

Isolation and Purification

The organic layer is dried over anhydrous magnesium sulfate (MgSO4) and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography using gradients of ethyl acetate and hexane or by preparative high-performance liquid chromatography (HPLC).

The purified compound is obtained as a white to off-white solid.

Representative Experimental Data from Literature

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino protection | (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, Fmoc-Cl, Na2CO3, DCM, 0–5 °C to RT, 4–12 h | 75–85% | Reaction under inert atmosphere recommended to avoid moisture |

| Purification | Silica gel chromatography, 30–40% EtOAc/hexane | — | Purity > 95% by HPLC |

Alternative Synthetic Approaches

Acid Chloride Intermediate Formation: Some protocols involve converting the carboxylic acid group to an acid chloride using thionyl chloride (SOCl2) at low temperature, followed by reaction with Fmoc-protected amines to form the target compound. This method can afford higher regioselectivity but requires careful handling of reactive intermediates.

One-Pot Reactions: Modified literature procedures have explored one-pot synthesis combining protection and cyclization steps, improving efficiency and reducing purification steps.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR): The compound exhibits characteristic aromatic proton signals from the fluorenyl group and distinct signals for the tetrahydroisoquinoline moiety. Due to limited solubility in common NMR solvents, deuterium oxide with KOH or DMSO-d6 is used for spectral acquisition.

High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with C25H21NO4 (molecular weight 399.4 g/mol).

Chromatographic Purity: Verified by silica gel flash chromatography and HPLC, ensuring removal of impurities and unreacted starting materials.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

| Protecting Group Reagent | Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |

| Base | Sodium carbonate or triethylamine |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Temperature | 0–5 °C initially, then room temperature |

| Reaction Time | 4–12 hours |

| Purification Method | Silica gel chromatography or preparative HPLC |

| Yield | 75–85% |

| Characterization Techniques | NMR, HRMS, HPLC |

Research Findings and Practical Notes

The stereochemical integrity of the (R)-enantiomer is preserved throughout the protection step, essential for applications in stereoselective peptide synthesis.

The Fmoc group is chosen for its stability under acidic conditions and facile removal under mild basic conditions, making it ideal for solid-phase peptide synthesis.

The compound serves as an intermediate in synthesizing enzyme inhibitors and neurotransmitter analogs, highlighting the importance of efficient and high-purity preparation methods.

Q & A

Q. What is the role of the Fmoc group in this compound, and how does its removal impact synthesis protocols?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its orthogonal stability under basic conditions (e.g., 20% piperidine in DMF) allows selective deprotection without disrupting acid-labile groups. For example, in SPPS, the Fmoc group is cleaved via β-elimination, leaving the amine free for subsequent coupling . Researchers must monitor deprotection efficiency using UV spectroscopy (λ = 301 nm) or HPLC to ensure complete removal .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) . Required precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Conducting reactions in a fume hood to avoid inhalation of aerosols.

- Immediate decontamination of spills with absorbent materials (e.g., vermiculite) and 70% ethanol . Storage should be in airtight containers at -20°C under inert gas to prevent hydrolysis .

Q. Which chromatographic methods are optimal for purifying this compound?

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) is recommended. For instance, a 20–80% acetonitrile gradient over 30 minutes at 1 mL/min effectively resolves the compound from byproducts like deprotected intermediates or oxidized species . LC-MS or MALDI-TOF can confirm molecular weight (expected [M+H]⁺ ~506.5 g/mol) .

Advanced Research Questions

Q. How can racemization be minimized during solid-phase synthesis involving this compound?

Racemization occurs via base-catalyzed enolization during Fmoc deprotection. Strategies include:

- Using milder bases (e.g., 4-methylpiperidine instead of piperidine) .

- Lowering reaction temperatures (0–4°C) during deprotection .

- Incorporating bulky side chains (e.g., tert-butyl) to sterically hinder enolization . Post-synthesis chiral HPLC (Chiralpak IA column) with hexane/isopropanol (90:10) can quantify enantiomeric excess .

Q. What analytical techniques validate the compound’s stability under varying pH conditions?

Accelerated stability studies in buffers (pH 1–12) at 37°C for 24–72 hours, followed by:

- HPLC-UV : Detect degradation products (e.g., free tetrahydroisoquinoline or Fmoc-acid byproducts).

- NMR (¹H/¹³C) : Monitor chemical shift changes in the Fmoc (δ = 7.3–7.8 ppm) or carboxylic acid (δ = 12–13 ppm) regions .

- Mass spectrometry : Identify hydrolysis products (e.g., m/z 301.1 for fluorenylmethanol) .

Q. How can researchers resolve contradictions in reported toxicity data for Fmoc-protected compounds?

Discrepancies in acute toxicity (e.g., H302 vs. unclassified in ) may arise from batch-specific impurities or assay variability. Mitigation steps include:

- Repurifying the compound via preparative HPLC to ≥99% purity.

- Conducting in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to validate batch safety .

- Cross-referencing SDS data with OECD-compliant studies (e.g., OECD 423 for oral toxicity) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.